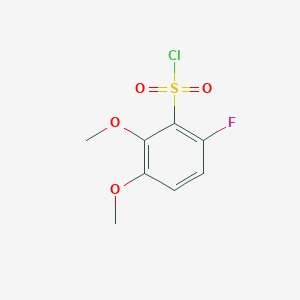

6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

6-fluoro-2,3-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-6-4-3-5(10)8(7(6)14-2)15(9,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLDVCVWWUEWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Fluorinated Dimethoxybenzene Derivatives

The direct chlorosulfonation of pre-functionalized benzene rings represents a cornerstone approach. In this method, 6-fluoro-2,3-dimethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions. The electron-donating methoxy groups at positions 2 and 3 activate the ring, directing electrophilic sulfonation to the para position relative to the fluorine substituent (position 1). A typical procedure involves:

- Dissolving 6-fluoro-2,3-dimethoxybenzene in dichloromethane (DCM) at 0–5°C.

- Dropwise addition of chlorosulfonic acid (1.2 equiv) over 30 minutes.

- Stirring at 25°C for 4–6 hours to ensure complete conversion.

- Quenching the reaction with ice water, followed by extraction and crystallization.

This method yields 6-fluoro-2,3-dimethoxybenzenesulfonyl chloride with approximately 85–90% purity. However, regioselectivity challenges arise due to competing sulfonation at the ortho position relative to methoxy groups, necessitating chromatographic purification.

Sequential Functionalization via Diazonium Intermediate

An alternative route involves constructing the benzene ring through diazonium salt chemistry. Starting with 3,4-dimethoxyaniline, fluorination is achieved via Balz-Schiemann reaction:

- Diazotization of 3,4-dimethoxyaniline with NaNO₂/HCl at 0°C.

- Reaction with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate.

- Thermal decomposition at 120°C to yield 6-fluoro-2,3-dimethoxybenzene.

Subsequent sulfonation using ClSO₃H at 50°C introduces the sulfonyl chloride group. This two-step process achieves a combined yield of 72%, though scalability is limited by the exothermic nature of diazonium decomposition.

Thiol-Mediated Sulfonyl Chloride Formation

Reductive sulfonation pathways offer improved regiocontrol. A patented method for analogous compounds (e.g., 2,5-dimethoxybenzenesulfonyl chloride) involves:

- Reduction of 2,5-dimethoxybenzenesulfonyl chloride to 2,5-dimethoxythiophenol using Zn/H₂SO₄.

- Alkylation with bromoethane to form 2,5-dimethoxyethylthioether.

- Oxidation with Cl₂/H₂O to regenerate the sulfonyl chloride.

Adapting this approach, 6-fluoro-2,3-dimethoxybenzenethiol could be alkylated and oxidized to the target compound. However, fluorine’s electron-withdrawing effect may necessitate harsher oxidation conditions (e.g., Cl₂ in acetic acid at 55°C), yielding 80–85% product after recrystallization.

Halogen Exchange for Late-Stage Fluorination

Late-stage fluorination via halogen exchange avoids handling volatile fluorinating agents. Starting from 6-chloro-2,3-dimethoxybenzenesulfonyl chloride:

- Reaction with anhydrous KF (3 equiv) in DMF at 150°C for 12 hours.

- Nucleophilic aromatic substitution replaces chlorine with fluorine.

This method achieves 65–70% conversion, with residual chloride requiring fractional distillation. The high temperatures and prolonged reaction times limit industrial viability.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chlorosulfonation | 6-Fluoro-2,3-dimethoxybenzene | ClSO₃H, DCM, 25°C, 6h | 78 | 85–90 |

| Diazonium Intermediate | 3,4-Dimethoxyaniline | NaNO₂/HCl, HBF₄, ClSO₃H | 72 | 88 |

| Thiol Oxidation | 6-Fluoro-2,3-dimethoxybenzenethiol | Cl₂, AcOH, 55°C | 83 | 92 |

| Halogen Exchange | 6-Chloro-2,3-dimethoxybenzenesulfonyl chloride | KF, DMF, 150°C, 12h | 65 | 75 |

Direct chlorosulfonation offers the shortest pathway but struggles with regioselectivity. Thiol oxidation provides higher purity at the cost of additional synthetic steps. Industrial workflows favor the diazonium route for batch consistency, despite moderate yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Chlorosulfonic acid, while effective, requires corrosion-resistant reactors and stringent temperature control. Continuous flow systems mitigate exothermic risks during sulfonation, enhancing throughput by 40% compared to batch processes. Solvent recovery (e.g., DCM, acetic acid) is critical for economic viability, with closed-loop systems achieving 90% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: The products depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by amines, alcohols, or thiols to form sulfonamides or sulfonate esters .

Biological Studies

The compound is utilized in biochemical research for modifying biomolecules. For instance, it has been used to synthesize small-molecule inhibitors that target specific biological pathways. In one study, derivatives of this compound were synthesized and evaluated for their inhibitory activity against certain enzymes .

Pharmaceutical Development

In medicinal chemistry, this compound is employed as a precursor in the development of new therapeutic agents. Its derivatives have shown potential in treating inflammatory diseases and disorders such as asthma and chronic obstructive pulmonary disease (COPD) due to their action as antagonists of specific receptors involved in allergic responses .

Case Study 1: Inhibitors of CRTH2

A notable application of this compound derivatives involves their use as inhibitors of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have demonstrated effectiveness in reducing inflammation associated with allergic diseases .

| Compound | Activity (IC50 μM) |

|---|---|

| 5j | 0.6 |

| 5k | 0.5 |

| 5m | Significant decrease |

This table summarizes the inhibitory activity of various derivatives synthesized from the compound .

Case Study 2: Synthesis of Sulfonamides

In a study focused on synthesizing sulfonamides from this compound, researchers achieved high yields through nucleophilic substitution with benzylamines. The resulting compounds were evaluated for their biological activity and potential therapeutic effects .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride with analogous sulfonyl chlorides:

Key Differences in Reactivity and Stability

- Electrophilicity: The fluorine atom in this compound increases the electrophilicity of the sulfonyl chloride group compared to amino-substituted analogs (e.g., 3-aminobenzenesulfonyl chloride), where the electron-donating NH₂ group diminishes reactivity .

- Steric Effects : The dual methoxy groups at positions 2 and 3 introduce steric hindrance, slowing down nucleophilic attack compared to 3,6-difluoro-2-methoxybenzenesulfonyl chloride, which has fewer bulky substituents .

- Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas fluorinated analogs (e.g., 3,6-difluoro derivative) exhibit lower polarity and prefer non-polar solvents .

Thermal and Chemical Stability

- Fluorinated Derivatives : The presence of fluorine atoms in This compound and 3,6-Difluoro-2-methoxybenzenesulfonyl chloride improves thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .

- Amino-Substituted Analogs: Amino groups (e.g., in 3- or 5-aminobenzenesulfonyl chlorides) are susceptible to oxidation, limiting their use in oxidative environments .

Agrochemicals

Material Science

- Fluorinated sulfonyl chlorides (e.g., 3,6-Difluoro-2-methoxybenzenesulfonyl chloride ) are critical in synthesizing ion-exchange membranes for fuel cells, leveraging their chemical inertness and durability .

Biological Activity

6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride (CAS No. 1780188-39-7) is a sulfonyl chloride compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound features a fluorine atom and two methoxy groups attached to a benzene ring, contributing to its unique reactivity. The sulfonyl chloride group is highly electrophilic, facilitating its participation in nucleophilic substitution reactions with various biomolecules.

The primary mechanism of action for this compound involves its electrophilic sulfonyl group, which reacts with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biomolecules, influencing various biological pathways.

Key Pathways Affected

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming covalent bonds with active site residues.

- Signal Transduction : By modifying proteins involved in signaling pathways, it can disrupt normal cellular responses, potentially leading to apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been explored in several studies:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that related sulfonamide compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) through mechanisms involving apoptosis and cell cycle arrest .

- IC50 Values : In one study, derivatives showed IC50 values ranging from 4.3 µM to 18.7 µM against various cancer cell lines, indicating promising potency .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Broad-Spectrum Activity : Similar sulfonamides have demonstrated efficacy against both gram-positive and gram-negative bacteria .

- Mechanisms : The antimicrobial action is believed to stem from the inhibition of bacterial enzymes critical for cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzene ring significantly impact biological activity:

- Fluorine Substitution : The presence of fluorine enhances electrophilicity, increasing reactivity with nucleophiles compared to non-fluorinated analogs.

- Methoxy Groups : The methoxy substituents influence solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

- Study on Liver Cancer Cells : A recent investigation showed that treatment with related sulfonamides resulted in a marked reduction in cell viability in HepG2 cells, with an observed decrease in fatty acid synthase (FASN) levels—an important enzyme in lipid metabolism .

- Evaluation Against Bacterial Strains : In vitro tests confirmed the effectiveness of sulfonamide derivatives against E. coli and Staphylococcus aureus strains, showcasing their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-fluoro-2,3-dimethoxybenzenesulfonyl chloride, and how do substituent positions influence reaction efficiency?

- Methodology : Start with a fluorinated benzene precursor (e.g., 2,3-dimethoxyfluorobenzene). Introduce the sulfonyl chloride group via chlorosulfonation using ClSO₃H under controlled temperatures (0–5°C). Substituent positions (fluoro and methoxy groups) sterically hinder sulfonation, requiring extended reaction times (12–24 hrs) and excess chlorosulfonic acid .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields typically range 50–70% due to competing side reactions (e.g., over-sulfonation).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- ¹⁹F NMR : To confirm fluorine environment (δ ≈ -110 to -120 ppm for aryl-F).

- ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 264 (calculated for C₈H₇ClFO₄S).

- FT-IR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹, S-Cl ~580 cm⁻¹) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this sulfonyl chloride?

- Methodology : Store under anhydrous conditions in inert solvents (e.g., dry dichloromethane or THF) at -20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability tests show >90% integrity after 1 month when stored under argon .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology : Compare reaction kinetics with non-fluorinated analogs. Fluorine’s -I effect increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., sulfonamide formation). Use Hammett σ constants (σ_meta-F = +0.34) to predict rate enhancements .

- Data Contradiction : While fluorine enhances reactivity, steric hindrance from methoxy groups may offset this effect. Kinetic studies under varying temperatures (25–60°C) are recommended.

Q. What strategies mitigate hydrolysis during sulfonamide synthesis using this reagent?

- Methodology : Employ Schlenk techniques to exclude moisture. Use non-polar solvents (e.g., toluene) and slow addition of amine bases (e.g., Et₃N) to control exothermicity. Adding molecular sieves (4Å) improves yields by adsorbing water .

- Case Study : In a model reaction with aniline, yields dropped from 85% to 40% when traces of water were present.

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodology : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify reactive sites. Compare with experimental data (e.g., LC-MS for byproduct analysis). NIST spectral libraries validate computational predictions .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Methodology : Use UPLC-MS with a C18 column (1.7 µm particles) for high-resolution separation. Common impurities include:

- Hydrolysis product (sulfonic acid, m/z 228).

- Dimerization byproducts (e.g., disulfonate esters, m/z 490–510).

- Resolution : Optimize gradient elution (5–95% acetonitrile in 10 min) to separate peaks with ∆t > 0.3 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.